molecular formula C16H18N2O3 B3373745 1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid CAS No. 1015074-21-1

1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid

Cat. No.: B3373745
CAS No.: 1015074-21-1
M. Wt: 286.33 g/mol
InChI Key: GYHIPQRVHMZRBM-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. The compound’s structure includes an indole ring attached to an acetamido group, which is further connected to a cyclopentane ring bearing a carboxylic acid group. This unique structure imparts various chemical and biological properties to the compound.

Chemical Reactions Analysis

1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or microbial growth . The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of an indole moiety with a cyclopentane ring, which imparts distinct chemical and biological properties not found in other indole derivatives .

Properties

IUPAC Name

1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-14(18-16(15(20)21)7-3-4-8-16)9-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,10,17H,3-4,7-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHIPQRVHMZRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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